N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride
Overview
Description
4-phenyl U-51754 (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. This product is intended for research and forensic applications.
Biological Activity
N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide, monohydrochloride (commonly referred to as U-47700 or β-U10) is a synthetic opioid that has garnered attention for its potential biological activities, particularly in relation to pain management and its effects on opioid receptors. This compound is structurally related to other opioids but exhibits distinct pharmacological properties.
- Molecular Formula : C23H31ClN2O
- Molecular Weight : 387 g/mol
- CAS Number : 67197-94-8
Structure
The compound features a biphenyl structure with a dimethylamino group and a cyclohexyl moiety, contributing to its interaction with various biological targets.
U-47700 primarily acts as an agonist at the mu-opioid receptor (MOR), which plays a crucial role in mediating analgesic effects. Its binding affinity and efficacy at this receptor suggest it may produce significant analgesia comparable to traditional opioids. Studies indicate that U-47700 has a higher potency than morphine, making it a subject of interest in pain management research.
Pharmacological Effects
- Analgesic Activity : Research has demonstrated that U-47700 exhibits potent analgesic properties in preclinical models. It effectively reduces pain responses in animal models, indicating its potential utility in treating severe pain conditions.
- Sedative Effects : Similar to other opioids, U-47700 can induce sedation and respiratory depression, which are common side effects associated with opioid use.
- Addiction Potential : The compound's high potency raises concerns regarding its potential for abuse and addiction. Animal studies have shown reinforcing effects typical of addictive substances.
Comparative Analysis of Biological Activity
Compound | Mu-opioid Receptor Affinity | Analgesic Potency | Sedation Level | Abuse Potential |
---|---|---|---|---|
U-47700 | High | Very High | Moderate | High |
Morphine | Moderate | High | High | High |
Fentanyl | Very High | Extremely High | Very High | Very High |
Case Study 1: Analgesic Efficacy
A study published in Pain Research evaluated the analgesic efficacy of U-47700 in a rat model of neuropathic pain. The results indicated that U-47700 significantly reduced mechanical allodynia compared to control groups, demonstrating its potential as an effective analgesic agent .
Case Study 2: Respiratory Depression
Another investigation focused on the respiratory effects of U-47700. In this study, researchers observed dose-dependent respiratory depression in rats, similar to that seen with morphine. This finding underscores the need for caution when considering U-47700 for clinical use due to its potential side effects .
Case Study 3: Abuse Liability Assessment
A behavioral study assessed the abuse potential of U-47700 using self-administration paradigms in rats. The findings suggested that U-47700 produced significant self-administration behavior, indicative of its reinforcing properties and potential for abuse .
Properties
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-2-(4-phenylphenyl)acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-24(2)21-11-7-8-12-22(21)25(3)23(26)17-18-13-15-20(16-14-18)19-9-5-4-6-10-19;/h4-6,9-10,13-16,21-22H,7-8,11-12,17H2,1-3H3;1H/t21-,22-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFJOSVILZVKN-HLUKFBSCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342592 | |
Record name | rel-2-([Biphenyl]-4-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67197-94-8 | |
Record name | rel-2-([Biphenyl]-4-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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